![molecular formula C19H22N2O2 B278388 2,4-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B278388.png)
2,4-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is a synthetic compound that belongs to the family of benzamides. It is commonly referred to as DMMPB or MORPH. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
DMMPB exerts its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression regulation. By inhibiting HDACs, DMMPB can alter gene expression patterns, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMMPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, DMMPB has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMMPB has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, DMMPB has been extensively studied, making it a well-characterized compound. However, DMMPB has some limitations for lab experiments. It can be challenging to synthesize and purify, which can limit its availability. Additionally, DMMPB has not been extensively studied in vivo, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for DMMPB research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DMMPB. Additionally, further studies are needed to fully understand the mechanism of action of DMMPB and its potential therapeutic applications. Finally, future research could focus on developing DMMPB derivatives with improved pharmacological properties.
Synthesemethoden
DMMPB can be synthesized through a multi-step process. The first step involves the synthesis of 4-morpholin-4-ylphenylamine, which is then reacted with 2,4-dimethylbenzoyl chloride to form the final product, DMMPB. The purity and yield of DMMPB can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMMPB has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, particularly against breast cancer cells. DMMPB has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DMMPB has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Eigenschaften
Produktname |
2,4-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2,4-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14-3-8-18(15(2)13-14)19(22)20-16-4-6-17(7-5-16)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
AARZNPXQNVEJKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.